molecular formula C18H21NO4 B5714627 1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Cat. No.: B5714627
M. Wt: 315.4 g/mol
InChI Key: SNIVTDKXHNRTHM-UHFFFAOYSA-N
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Description

1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl and dimethoxyphenyl groups

Preparation Methods

The synthesis of 1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of dimethyl sulfate with acetoguaiacone in the presence of sodium hydroxide in ethanol. The reaction is first carried out at 50°C and then at reflux for 1 hour, yielding the desired product with a high yield .

Chemical Reactions Analysis

1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Scientific Research Applications

1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)14-7-8-15(22-5)16(9-14)23-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVTDKXHNRTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC(=C(C=C2)OC)OC)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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